

molecular structure of endothall and its derivatives

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An In-depth Technical Guide to the Molecular Structure of Endothall and Its Derivatives

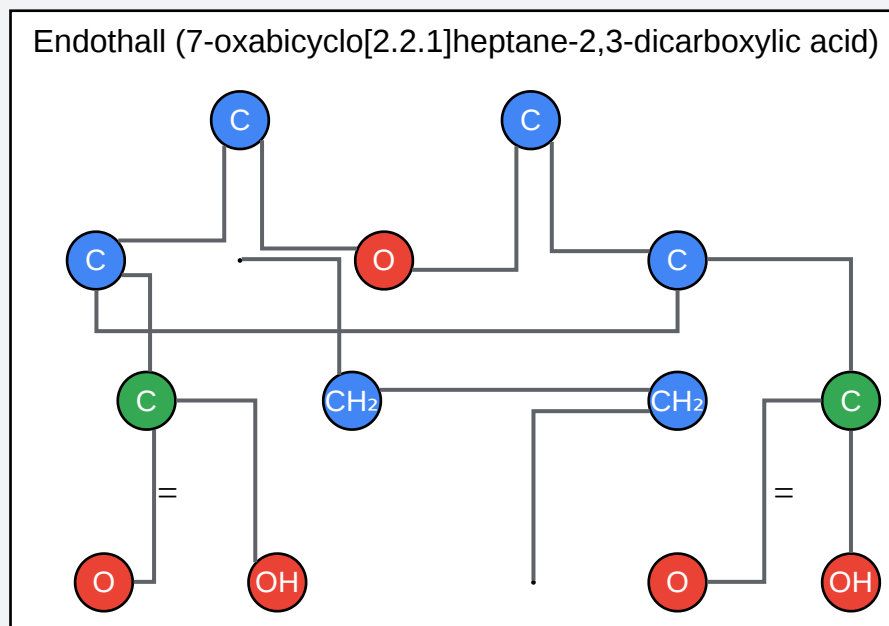
Introduction

Endothall, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a potent contact herbicide and desiccant.[1][2] Its discovery and subsequent development have led to its widespread use in controlling both terrestrial and aquatic weeds.[2][3] This technical guide provides a comprehensive overview of the molecular structure of endothall, its principal derivatives, their physicochemical properties, and the analytical methodologies employed for their detection. The guide also delves into the current understanding of its mechanism of action.

Molecular Structure

Endothall is an organic acid characterized by a bridged bicyclic ether structure.[3] The core of the molecule is a furan ring fused with a maleic anhydride precursor through a Diels-Alder reaction, which is then hydrolyzed to form the dicarboxylic acid.[3] The chemical formula for endothall is $C_8H_{10}O_5$. [2] Of its stereoisomers, the exo-cis form exhibits the highest biological activity.[4]

Molecular Structure of Endothall



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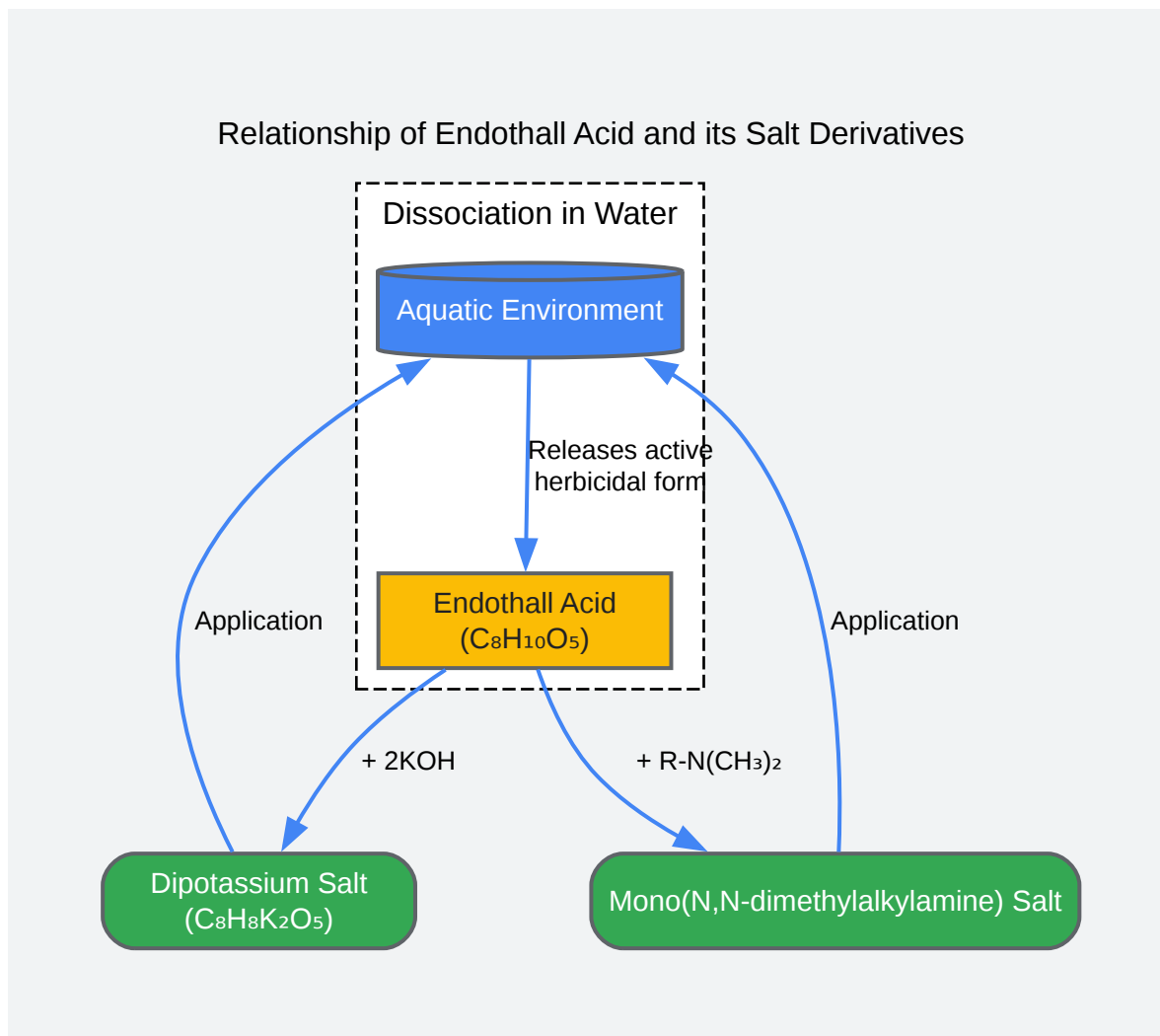
Caption: Simplified 2D representation of the Endothall molecule.

Derivatives of Endothall

Endothall is typically formulated and applied as a salt to improve its handling and efficacy. The two primary derivatives are the dipotassium salt and the mono(N,N-dimethylalkylamine) salt.[1] [2] The herbicidal activity is attributed to the endothall acid, which is formed after the dissociation of these salts in the environment.[5]

- **Dipotassium Endothall:** This inorganic salt is formed by replacing the acidic protons of both carboxylic acid groups with potassium ions. It is known for its lower toxicity to fish compared to the amine salt, making it suitable for use in fisheries.[1]
- **Mono(N,N-dimethylalkylamine) Endothall:** This amine salt derivative is particularly effective against filamentous algae.[1] The "alkyl" group is typically derived from coconut oil, resulting

in a mixture of C8 to C18 alkyl chains.[6]



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Caption: Formation and environmental dissociation of endothall salts.

Physicochemical Properties

The properties of endothall and its derivatives influence their environmental fate and transport. Endothall acid is highly soluble in water and has a low octanol-water partition coefficient (K_{ow}), indicating it is not expected to bioaccumulate significantly.[1][7]

Table 1: Physicochemical Properties of Endothall and its Derivatives

Property	Endothall Acid	Dipotassium Salt	Mono(N,N-dimethylalkylamine) Salt	Reference(s)
Chemical Formula	C ₈ H ₁₀ O ₅	C ₈ H ₈ K ₂ O ₅	Mixture	[2][4][6]
Molecular Weight (g/mol)	186.16	262.34	Not applicable	[2][4][6]
Appearance	Crystalline, white solid	-	-	[1]
Melting Point (°C)	144 (decomposes)	-	-	[1][2]
Density (g/cm ³)	1.431 (at 20°C)	-	-	[2]
Water Solubility (g/L at 20°C)	100	-	-	[2][4]
Vapor Pressure	Negligible	-	-	[1]
Log Kow	1.91	1.36	-	[1]
Biodegradation Half-life (days)	8.35 (aerobic)	10 (anaerobic)	-	[1]

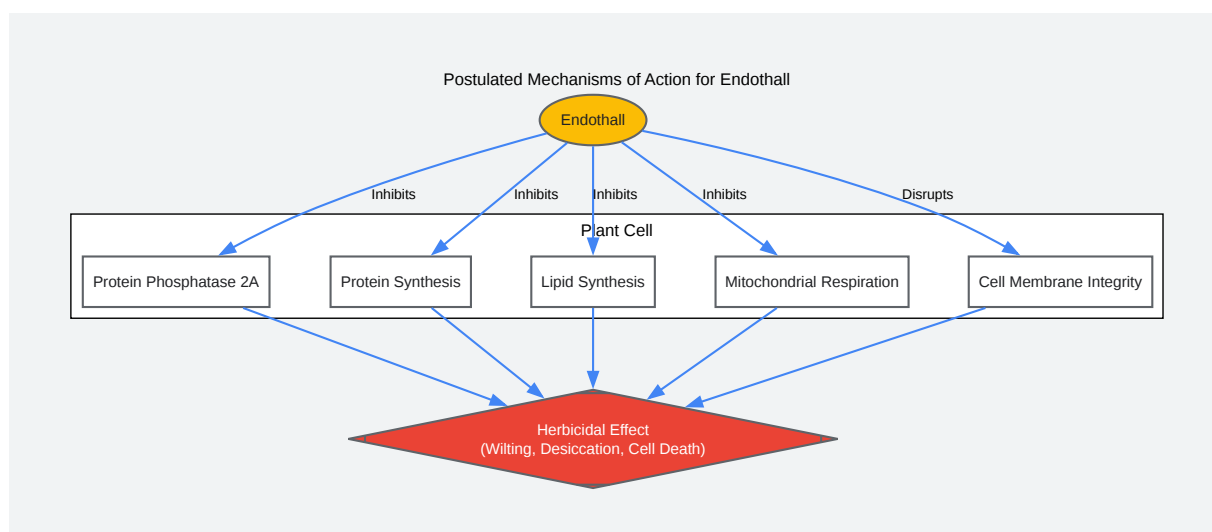
Mechanism of Action

The precise herbicidal mode of action for endothall is not fully elucidated, but several mechanisms have been proposed.[1] It is established as a contact-type, membrane-active compound that is not significantly translocated in terrestrial plants.[8] The primary effects are believed to stem from the inhibition of protein and lipid biosynthesis.[1][5][9] Endothall is also recognized as a protein phosphatase 2A inhibitor, a characteristic it shares with cantharidin.[2]

Other postulated mechanisms include:

- **Interference with Respiration:** The herbicidal effect is greater in the dark, suggesting an inhibition of respiratory processes.[1]

- Disruption of Cell Membranes: Endothall can induce changes in cell membranes, leading to increased permeability, water loss, and tissue desiccation.[1][8]
- Inhibition of Enzyme Activity: It has been shown to affect dipeptidase and proteinase activities.[1][9]



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Caption: Potential cellular targets and mechanisms of endothall.

Experimental Protocols for Detection

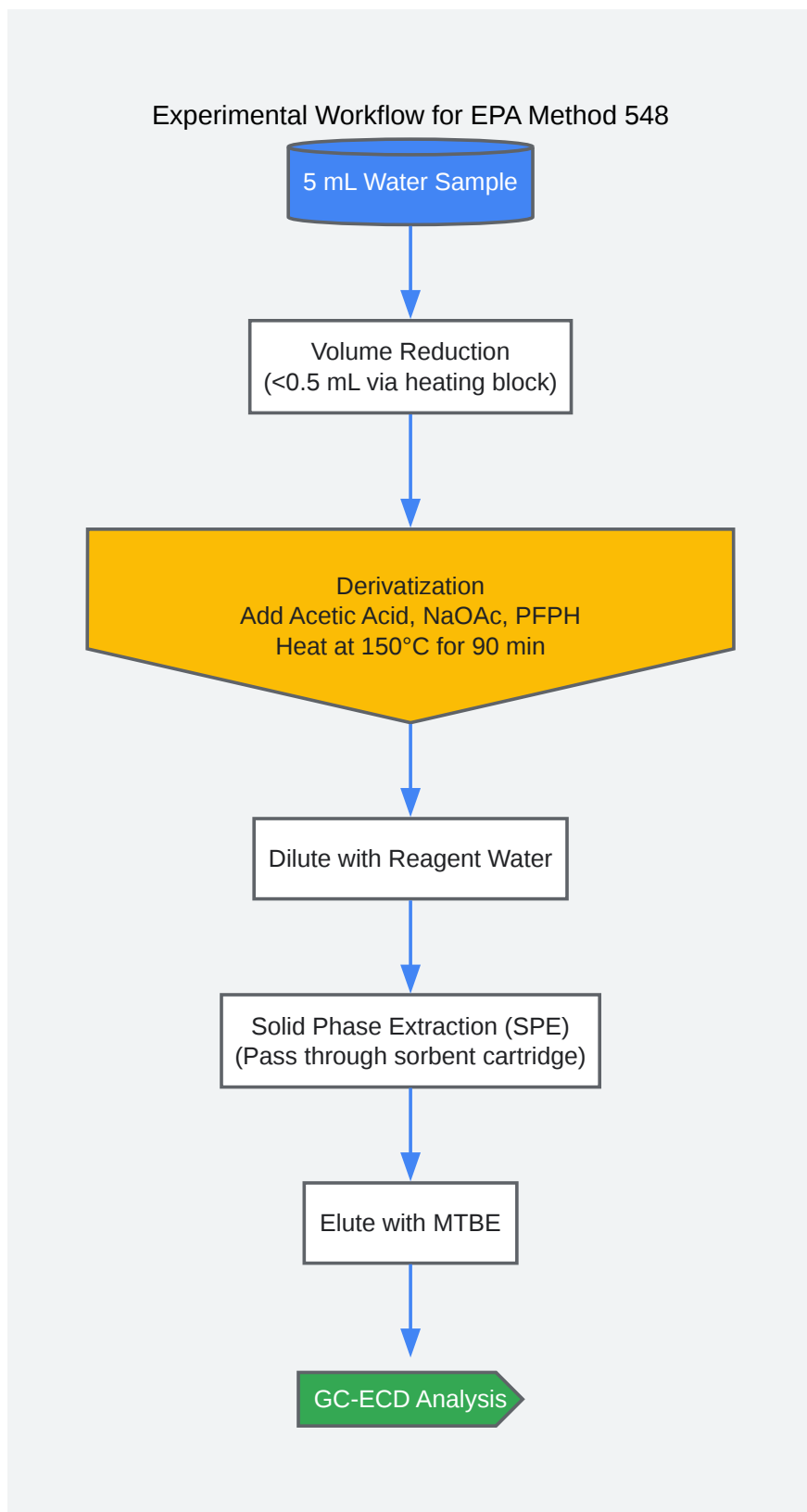
Sensitive and reliable analytical methods are essential for monitoring endothall levels in environmental samples, particularly drinking water. The U.S. Environmental Protection Agency (EPA) has established several methods based on gas chromatography (GC). More recent methods utilize ion chromatography-mass spectrometry (IC-MS/MS) for direct analysis.[10][11]

EPA Method 548: GC-ECD Analysis

This method involves the derivatization of endosulfan to a more volatile compound suitable for GC analysis with an electron capture detector (ECD).[\[12\]](#)[\[13\]](#)

Methodology:

- **Sample Preparation:** A 5.0 mL water sample is concentrated to less than 0.5 mL in a Kuderna-Danish tube using a heating block.[\[13\]](#)
- **Derivatization:** Glacial acetic acid, sodium acetate, and a solution of pentafluorophenylhydrazine (PFPH) in acetic acid are added to the concentrated sample.[\[13\]](#) The mixture is heated at 150°C for 90 minutes to form the endosulfan-PFPH derivative.[\[13\]](#)
- **Extraction:** The reaction solution is diluted with reagent water and passed through a solid sorbent cartridge.[\[13\]](#)
- **Elution:** The cartridge is washed, and the derivative is eluted with methyl-tert-butyl ether (MTBE).[\[13\]](#)
- **Analysis:** The final MTBE extract is analyzed by GC-ECD.[\[13\]](#)



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Caption: Workflow diagram for the detection of endothall by GC-ECD.

EPA Method 548.1: GC-MS/FID Analysis

This method involves methylation to form the dimethyl ester of endothall, which is then analyzed by GC with a mass spectrometer (MS) or a flame ionization detector (FID).[\[12\]](#)[\[14\]](#)

Methodology:

- **Sample Collection:** Collect a 100 mL water sample in a glass container. Dechlorinate with sodium thiosulfate and acidify to pH 1.5-2.[\[14\]](#)
- **Extraction:** Pass the sample through a tertiary amine anion exchange liquid-solid extraction (LSE) cartridge.[\[14\]](#)
- **Elution:** Elute the trapped endothall from the cartridge with acidic methanol.[\[15\]](#)
- **Derivatization (Methylation):** Add methylene chloride as a co-solvent. Heat the mixture for approximately 30 minutes to form the dimethyl ester of endothall.[\[14\]](#)[\[15\]](#)
- **Liquid-Liquid Extraction (LLE):** Add salted reagent water and partition the endothall dimethyl ester into methylene chloride.[\[14\]](#)[\[15\]](#)
- **Concentration:** Reduce the extract volume with a gentle stream of nitrogen.[\[14\]](#)[\[15\]](#)
- **Analysis:** Inject the concentrated extract into a GC-MS or GC-FID system.[\[14\]](#)

Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS)

This modern approach allows for the direct analysis of endothall in water samples with minimal preparation, significantly improving throughput compared to GC-based methods.[\[10\]](#)[\[11\]](#)

Methodology:

- **Sample Preparation:** Water samples, if containing particulates, are filtered. Samples with high salt content may be diluted. An internal standard (e.g., isotope-labeled glutaric acid) is added.[\[10\]](#)
- **Injection:** The sample is directly injected into the IC system.[\[10\]](#)[\[11\]](#)

- Chromatography: Separation is achieved on an ion chromatography column in approximately 10 minutes.[10][11]
- Detection: The analyte is detected using a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode for high sensitivity and selectivity.[10]

Table 2: Comparison of Analytical Methods for Endothall Detection

Parameter	EPA Method 548 (GC-ECD)	EPA Method 548.1 (GC-MS/FID)	IC-MS/MS	Reference(s)
Principle	Derivatization (PFPH) & GC	Derivatization (Methylation) & GC	Direct Injection & IC	[10][12]
Detector(s)	ECD	MS or FID	MS/MS	[10][12]
Sample Prep	Extensive (Concentration, Derivatization, SPE)	Extensive (SPE, Derivatization, LLE)	Minimal (Filtration/Dilution)	[10][13][14]
Run Time	>20 min	~20 min	~10 min	[10][11]
Method Detection Limit (MDL) in µg/L	Not specified in search results	1.79 (GC/MS), 0.7 (FID)	~0.56	[10][12]

Conclusion

Endothall remains a significant tool in weed management due to its efficacy and relatively short environmental persistence, which is primarily driven by microbial degradation.[1][15] Its molecular structure, a rigid bicyclic dicarboxylic acid, is the basis for its salt derivatives, which enhance its application properties. While its precise mechanism of action involves multiple potential pathways, the inhibition of protein phosphatase 2A and interference with protein and lipid synthesis are key aspects. The development of advanced analytical techniques, such as IC-MS/MS, has enabled more rapid and sensitive monitoring, ensuring its safe use in both

agricultural and aquatic environments. This guide provides a foundational understanding for researchers and professionals engaged in the study and application of this important herbicide.

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